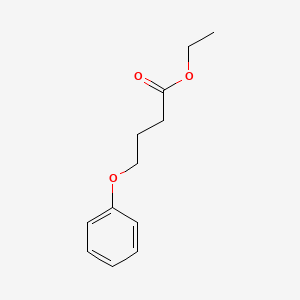

Ethyl 4-phenoxybutanoate

Beschreibung

The exact mass of the compound Ethyl 4-phenoxybutanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8906. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4-phenoxybutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-phenoxybutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-phenoxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-14-12(13)9-6-10-15-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVIVXBQBFMYCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278654 | |

| Record name | Ethyl 4-phenoxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2364-59-2 | |

| Record name | 2364-59-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-phenoxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis of Ethyl 4-phenoxybutanoate: A Kinetic and Process Control Guide

Executive Summary

Ethyl 4-phenoxybutanoate (CAS: 25547-00-2) serves as a critical structural motif in medicinal chemistry, functioning as a lipophilic linker in histone deacetylase (HDAC) inhibitors and peroxisome proliferator-activated receptor (PPAR) agonists. Its synthesis relies on the O-alkylation of phenol using ethyl 4-bromobutanoate via a Williamson ether synthesis.

While theoretically straightforward, the reaction presents specific process challenges:

-

Chemomoselectivity: Preventing ester hydrolysis while ensuring complete phenol deprotonation.

-

Kinetics: The electrophile (ethyl 4-bromobutanoate) is a primary alkyl halide but less reactive than methyl iodide, requiring catalytic activation.

-

Purification: Efficient removal of unreacted phenol without degrading the base-sensitive ester moiety.

This guide details an optimized, anhydrous protocol utilizing Finkelstein catalysis to maximize yield (>90%) and purity.

Part 1: Mechanistic Analysis & Reaction Design

The transformation follows a bimolecular nucleophilic substitution (

The Reaction Pathway[1][2][3][4][5]

-

Deprotonation: Anhydrous Potassium Carbonate (

) deprotonates phenol to generate the phenoxide anion. -

Catalytic Activation (Finkelstein): Potassium Iodide (KI) is added. The iodide ion displaces the bromide on the alkyl chain (forming the more reactive alkyl iodide) in situ, which is then rapidly attacked by the phenoxide.

-

Substitution: The phenoxide attacks the

carbon, displacing the halide to form the ether linkage.

Mechanistic Visualization

Figure 1: Catalytic cycle and

Part 2: Strategic Protocol (Standardized Scale)

Scale: 10 mmol (Adaptable to gram-scale) Target Yield: 85–95% Time: 6–8 Hours

Reagents & Materials Table

| Component | Role | Equiv. | Mass/Vol | Specification |

| Phenol | Substrate | 1.0 | 0.94 g | Crystalline, >99% |

| Ethyl 4-bromobutanoate | Electrophile | 1.2 | 2.34 g (1.73 mL) | Liquid, d=1.35 g/mL |

| Potassium Carbonate | Base | 2.0 | 2.76 g | Anhydrous, Powdered |

| Potassium Iodide | Catalyst | 0.1 | 0.16 g | Crystalline |

| Acetone | Solvent | N/A | 30 mL | Dry, HPLC Grade |

Step-by-Step Methodology

Phase 1: Activation

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line (inert atmosphere prevents oxidation of phenol).

-

Solvation: Dissolve Phenol (1.0 eq) in 30 mL of anhydrous Acetone .

-

Deprotonation: Add

(2.0 eq) and KI (0.1 eq) . Stir vigorously at room temperature for 15 minutes. Observation: The mixture will appear as a white suspension.

Phase 2: Reaction[1]

-

Addition: Add Ethyl 4-bromobutanoate (1.2 eq) dropwise via syringe.

-

Reflux: Heat the mixture to reflux (approx. 60°C). Maintain reflux for 6–8 hours.

-

Monitoring (TLC): Check reaction progress using TLC (Silica gel).

-

Mobile Phase: Hexane:Ethyl Acetate (8:2).

-

Visualization: UV light (254 nm). Phenol (

) should disappear; Product (

-

Phase 3: Workup & Purification[2]

-

Filtration: Cool to room temperature. Filter the mixture through a sintered glass funnel (or Celite pad) to remove inorganic salts (

, excess -

Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.

-

Liquid-Liquid Extraction:

-

Redissolve the residue in Ethyl Acetate (50 mL) .

-

Alkaline Wash (Critical): Wash with cold 0.5 M NaOH (2 x 20 mL) . Note: This removes unreacted phenol. Keep contact time short (<5 min) and cold to prevent ester hydrolysis.

-

Wash with Brine (saturated NaCl, 20 mL) to dry the organic layer.

-

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo.

Part 3: Process Optimization & Troubleshooting

Critical Process Parameters (CPPs)

| Parameter | Optimization Strategy | Risk of Failure |

| Solvent Choice | Acetone is standard. Use DMF or Acetonitrile if reaction is sluggish (higher boiling points). | Wet solvents inhibit |

| Base Strength | Use | Strong hydroxide bases cause ester hydrolysis (saponification). |

| Catalysis | KI (10 mol%) is essential for bromides. | Without KI, reaction times may double or triple. |

Workflow Diagram

Figure 2: Downstream processing workflow emphasizing the critical alkaline wash step.

Part 4: Characterization & Validation

To validate the synthesis, the following spectral signatures must be confirmed:

-

Physical State: Clear to pale yellow oil.

-

NMR (400 MHz,

- 7.2–6.9 ppm (m, 5H, Aromatic protons).

-

4.15 ppm (q, 2H,

-

4.02 ppm (t, 2H,

-

2.50 ppm (t, 2H,

-

2.10 ppm (m, 2H, central

- 1.25 ppm (t, 3H, ester methyl).

-

IR Spectroscopy:

- (C=O stretch, ester).[2]

- (C-O-C stretch, ether).

References

-

Williamson Ether Synthesis Mechanism: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

Solvent Effects in Alkylation: Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

-

Phenoxy Ester Synthesis Protocols (Analogous): Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

-

Compound Data (Ethyl 4-phenoxybutanoate): PubChem Database. CID 128646.

Sources

Physical and chemical properties of Ethyl 4-phenoxybutanoate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-phenoxybutanoate. While direct extensive research on this specific ester is limited, this document compiles available data, outlines a reliable synthesis protocol from its precursor, 4-phenoxybutanoic acid, and extrapolates key characteristics based on established chemical principles and data from analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who are interested in utilizing this compound.

Introduction and Molecular Overview

Ethyl 4-phenoxybutanoate is an aromatic ester characterized by a phenoxy group linked to a butyrate ethyl ester chain. This structure, combining an ether linkage and an ester functional group, suggests potential applications as a building block in organic synthesis, particularly in the development of more complex molecules with potential biological activity. Its structural similarity to other phenoxy-containing compounds indicates possible utility in areas such as fragrance formulation and as a specialty solvent.

Key Structural Features:

-

Aromatic Ring: The phenyl group contributes to the molecule's thermal stability and influences its solubility in organic solvents.

-

Ether Linkage: The ether bond provides flexibility to the molecular structure.

-

Ester Group: The ethyl ester functional group is a key site for chemical reactions, such as hydrolysis and transesterification, and contributes to the compound's characteristic odor.

Physicochemical Properties

Detailed experimental data for Ethyl 4-phenoxybutanoate is not widely published. However, we can compile known information and provide estimated values based on its structure and the properties of its precursor, 4-phenoxybutanoic acid.

Identification

| Identifier | Value |

| Chemical Name | Ethyl 4-phenoxybutanoate |

| Synonyms | 4-PHENOXY-N-BUTYRIC ACID ETHYL ESTER |

| CAS Number | 2364-59-2[1] |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

Tabulated Physical Properties

| Property | Value (4-Phenoxybutanoic acid - Precursor) | Estimated Value (Ethyl 4-phenoxybutanoate) | Rationale for Estimation |

| Boiling Point | Not available | Higher than the parent acid | Esters generally have lower boiling points than their corresponding carboxylic acids of similar molecular weight due to the absence of intermolecular hydrogen bonding.[2] However, the esterification increases the molecular weight, which would lead to a higher boiling point. |

| Melting Point | Not available | Lower than the parent acid | The disruption of the hydrogen bonding present in the carboxylic acid dimer structure typically leads to a lower melting point in the corresponding ester. |

| Density | Not available | ~1.0 - 1.1 g/cm³ | Based on the densities of structurally similar aromatic esters. |

| Solubility | Not available | Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, ethyl acetate) | Esters with a moderate carbon chain length have limited solubility in water but are readily soluble in common organic solvents.[2][3] |

| Appearance | Liquid or solid[1] | Colorless to pale yellow liquid | Based on the appearance of similar ethyl esters. |

| Odor | Not available | Likely a mild, fruity, or floral scent | Esters are well-known for their characteristic pleasant aromas.[3][4] |

Synthesis of Ethyl 4-phenoxybutanoate

The most common and straightforward method for preparing Ethyl 4-phenoxybutanoate is through the Fischer esterification of its corresponding carboxylic acid, 4-phenoxybutanoic acid.

Reaction Principle

Fischer esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[5][6] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used, or the water formed during the reaction is removed.[6]

Figure 1: General scheme of Fischer esterification for Ethyl 4-phenoxybutanoate synthesis.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a standard procedure for the synthesis of an ethyl ester from its carboxylic acid precursor.

Materials:

-

4-Phenoxybutanoic acid (1.0 eq)

-

Anhydrous ethanol (excess, e.g., 10-20 eq)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask, add 4-phenoxybutanoic acid and an excess of anhydrous ethanol.

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours (e.g., 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

-

Work-up: a. After cooling to room temperature, remove the excess ethanol using a rotary evaporator.[7] b. Dissolve the residue in ethyl acetate or diethyl ether. c. Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[7][8] d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: a. Filter off the drying agent. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Ethyl 4-phenoxybutanoate.[7] c. If necessary, the product can be further purified by vacuum distillation.

Figure 2: Step-by-step workflow for the synthesis of Ethyl 4-phenoxybutanoate.

Chemical Reactivity and Spectroscopic Analysis

Chemical Reactivity

The reactivity of Ethyl 4-phenoxybutanoate is primarily dictated by the ester functional group.

-

Hydrolysis: The ester can be hydrolyzed back to 4-phenoxybutanoic acid and ethanol under acidic or basic conditions.

-

Transesterification: The ethyl group can be exchanged with other alkyl groups by reacting with another alcohol in the presence of an acid or base catalyst.

-

Reduction: The ester can be reduced to the corresponding alcohol, 4-phenoxybutan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a triplet and a quartet), the protons on the butyrate chain, and the protons of the aromatic ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the carbons in the butyrate chain, and the carbons of the phenoxy group.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester group. It will also show C-O stretching bands for the ester and ether linkages, and bands characteristic of the aromatic ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (208.25 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) and other characteristic cleavages of the ester and ether functionalities.

Potential Applications in Research and Drug Development

The applications of Ethyl 4-phenoxybutanoate are not extensively documented, but based on its chemical structure, several potential uses can be inferred:

-

Intermediate in Organic Synthesis: Its structure makes it a versatile building block for the synthesis of more complex molecules. Phenoxy-containing compounds are of interest in medicinal chemistry.

-

Fragrance and Flavor Industry: Many esters have pleasant odors, suggesting a potential use for Ethyl 4-phenoxybutanoate as a fragrance component.[9]

-

Plasticizers and Solvents: Esters, particularly those with higher boiling points, can be used as plasticizers for polymers.[2][9] Phenoxy-based compounds are also used as specialty solvents and in coatings.[10][11]

-

Adhesives and Coatings: Phenoxy resins and their derivatives are known for their excellent adhesive properties and are used in coatings and structural adhesives.[10][12][13]

Safety and Handling

A specific Safety Data Sheet (SDS) for Ethyl 4-phenoxybutanoate is not widely available. Therefore, general safety precautions for handling similar chemical compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[14]

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[14]

-

In case of Contact:

-

Skin: Wash the affected area with soap and water.

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

Ethyl 4-phenoxybutanoate is a compound with potential applications in various fields of chemical synthesis and material science. While detailed experimental data is currently sparse, this guide provides a solid foundation for its synthesis, predicted properties, and safe handling. The outlined Fischer esterification protocol offers a reliable method for its preparation, enabling further research into its specific characteristics and potential applications. As with any chemical, proper safety precautions should always be observed during its handling and use.

References

-

Moodle. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Retrieved from [Link]

-

University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

Fischer Esterification Procedure. (n.d.). Retrieved from [Link]

-

PSIBERG. (2022, July 16). Carboxylic acids vs. Esters. Organic Compounds. Retrieved from [Link]

-

Suzhou H-Poly Co., Ltd. (2025, April 29). What are the characteristics of phenoxy resin? Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

- Google Patents. (n.d.). CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.

-

Kao Chemicals. (2015, May 1). Safety Summary - Polyoxyalkylene alkyl ether. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, April 15). 9.7: Carboxylic Acids and Esters. Retrieved from [Link]

- Google Patents. (n.d.). WO2019202276A1 - Use of hypophosphorous acid for the esterification of free fatty acids.

-

The Good Scents Company. (n.d.). ethyl 4-phenyl butyrate, 10031-93-3. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 11). 10.8: Carboxylic Acids and Esters. Retrieved from [Link]

- Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.

-

Phlex Tek. (2024, July 11). Comprehensive Guide to Phenoxy Resins: Benefits and Applications. Retrieved from [Link]

-

NP-MRD. (2024, September 11). Showing NP-Card for Ethyl 4-phenylbutanoate (NP0337043). Retrieved from [Link]

-

Lumen Learning. (n.d.). 15.7 Physical Properties of Esters. The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Retrieved from [Link]

-

Bansal Trading Company. (n.d.). Phenoxy Propanol: Benefits and Safety Information. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Ethyl 2,4-Dioxo-4-phenylbutyrate:A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters. Retrieved from [Link]

-

Chemguide. (n.d.). an introduction to esters. Retrieved from [Link]

-

Echo Chem. (2024, June 14). The Role of Esters in Industrial Applications. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-oxo-4-phenylbutyrate. Retrieved from [Link]

-

DigitUMa. (n.d.). Analysis of Skin Volatiles Using a PDMS Membrane and HS-SPME/GC-MS Methodology to Unveil Putative Biomarkers for Neurodegenerative Diseases. Retrieved from [Link]

- Google Patents. (n.d.). US4711817A - Carboxylic acid-grafted phenoxy resins.

-

European Patent Office. (2002, November 28). SYNTHESIS OF 4-PHENYLBUTYRIC ACID - EP 1404638 B1. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4-Phenoxybutyric acid. Retrieved from [Link]

- Google Patents. (n.d.). US4610825A - Phosphorous acid catalyzed phenol esterification.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 3. psiberg.com [psiberg.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [moodle.tau.ac.il]

- 6. sciencemadness.org [sciencemadness.org]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 9. The Role of Esters in Industrial Applications - [echochemgroup.com]

- 10. phlextek.com [phlextek.com]

- 11. matangiindustries.com [matangiindustries.com]

- 12. What are the characteristics of phenoxy resin? - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 13. US4711817A - Carboxylic acid-grafted phenoxy resins - Google Patents [patents.google.com]

- 14. chemical.kao.com [chemical.kao.com]

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of Ethyl 4-phenoxybutanoate

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Ethyl 4-phenoxybutanoate. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the molecule's structural features as elucidated by modern NMR techniques. We will delve into the theoretical underpinnings of NMR spectroscopy, provide a detailed interpretation of the predicted spectra of Ethyl 4-phenoxybutanoate, outline a standard experimental protocol for data acquisition, and present the data in a clear, accessible format.

Introduction: The Power of NMR in Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to generate a detailed map of the molecular framework. By analyzing chemical shifts, signal multiplicities (splitting patterns), and integration values, we can deduce the connectivity of atoms and gain insights into the electronic environment of each nucleus.

For a molecule like Ethyl 4-phenoxybutanoate, which incorporates both an ester and an ether functional group, as well as aromatic and aliphatic regions, NMR spectroscopy is indispensable for confirming its identity and purity.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, the atoms in Ethyl 4-phenoxybutanoate are numbered as illustrated in the diagram below. This numbering system will be used consistently throughout the guide for the assignment of NMR signals.

Figure 1: Molecular Structure of Ethyl 4-phenoxybutanoate with Atom Numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of Ethyl 4-phenoxybutanoate provides a wealth of information about the number of different types of protons and their neighboring environments. Based on the structure and data from analogous compounds, the predicted ¹H NMR spectrum in a standard solvent like deuterated chloroform (CDCl₃) would exhibit signals corresponding to the ethyl group, the butanoate chain, and the phenoxy group.

Predicted ¹H NMR Data

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H1 | ~1.25 | Triplet (t) | 3H | ~7.1 |

| H4 | ~2.10 | Quintet | 2H | ~6.8 |

| H5 | ~2.50 | Triplet (t) | 2H | ~7.4 |

| H3 | ~4.05 | Triplet (t) | 2H | ~6.4 |

| H-ethyl (CH₂) | ~4.15 | Quartet (q) | 2H | ~7.1 |

| H11 (para-H) | ~6.90 | Triplet (t) | 1H | ~7.3 |

| H9, H13 (ortho-H) | ~6.95 | Doublet (d) | 2H | ~8.0 |

| H10, H12 (meta-H) | ~7.30 | Triplet (t) | 2H | ~7.8 |

Interpretation of the ¹H NMR Spectrum

-

Ethyl Group: The ethyl group gives rise to two distinct signals. The methyl protons (H1) appear as a triplet around 1.25 ppm due to coupling with the adjacent methylene protons. The methylene protons of the ethyl group appear as a quartet around 4.15 ppm, being split by the three methyl protons. This characteristic triplet-quartet pattern is a hallmark of an ethyl ester.

-

Butanoate Chain: The aliphatic chain of the butanoate moiety presents three sets of signals. The protons on C4 (H4) are expected to be a quintet (or a more complex multiplet) around 2.10 ppm, as they are coupled to the protons on both C3 and C5. The protons on C5 (H5), being adjacent to the electron-withdrawing ester carbonyl group, will be deshielded and appear as a triplet around 2.50 ppm, split by the H4 protons. The protons on C3 (H3), being adjacent to the ether oxygen, are also deshielded and are predicted to resonate as a triplet around 4.05 ppm, coupled with the H4 protons.

-

Phenoxy Group: The aromatic protons of the phenoxy group will appear in the downfield region of the spectrum (6.8-7.4 ppm). The proton at the para position (H11) is expected to be a triplet around 6.90 ppm. The two ortho protons (H9 and H13) will be chemically equivalent and appear as a doublet around 6.95 ppm. The two meta protons (H10 and H12) will also be equivalent and resonate as a triplet further downfield at approximately 7.30 ppm due to the deshielding effect of the ether linkage.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. As a proton-decoupled spectrum is typically acquired, each unique carbon atom will appear as a single line.

Predicted ¹³C NMR Data

| Signal Assignment | Chemical Shift (δ, ppm) |

| C1 | ~14.2 |

| C4 | ~24.5 |

| C5 | ~30.8 |

| C-ethyl (CH₂) | ~60.5 |

| C3 | ~67.2 |

| C9, C13 (ortho-C) | ~114.5 |

| C11 (para-C) | ~120.8 |

| C10, C12 (meta-C) | ~129.5 |

| C7 (ipso-C) | ~158.8 |

| C=O (Ester Carbonyl) | ~173.0 |

Interpretation of the ¹³C NMR Spectrum

-

Aliphatic Carbons: The methyl carbon of the ethyl group (C1) is the most upfield signal, appearing around 14.2 ppm. The methylene carbons of the butanoate chain (C4 and C5) will resonate at approximately 24.5 and 30.8 ppm, respectively. The methylene carbon of the ethyl group will be found around 60.5 ppm, and the C3 carbon, attached to the phenoxy oxygen, will be further downfield at about 67.2 ppm due to the electronegativity of the oxygen atom.

-

Aromatic Carbons: The aromatic carbons will appear between 110 and 160 ppm. The ortho carbons (C9, C13) are expected around 114.5 ppm, while the para carbon (C11) will be at a similar chemical shift of about 120.8 ppm. The meta carbons (C10, C12) will be further downfield at approximately 129.5 ppm. The ipso-carbon (C7), directly attached to the ether oxygen, will be the most deshielded of the aromatic carbons, appearing around 158.8 ppm.

-

Carbonyl Carbon: The ester carbonyl carbon (C=O) will be the most downfield signal in the spectrum, typically resonating around 173.0 ppm.

Experimental Protocol for NMR Data Acquisition

The following is a generalized, yet robust, protocol for acquiring high-quality ¹H and ¹³C NMR spectra of Ethyl 4-phenoxybutanoate.

Figure 2: Standard Workflow for NMR Sample Preparation, Data Acquisition, and Processing.

Causality in Experimental Choices:

-

Choice of Solvent: Deuterated solvents, such as CDCl₃, are used to avoid large solvent signals in the ¹H NMR spectrum that would otherwise obscure the analyte's signals.[1][2] The choice of solvent can slightly influence chemical shifts.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR because its protons and carbons resonate at a high field, away from most organic compounds, and it is chemically inert.[1][2]

-

Shimming: This process is critical for obtaining high-resolution spectra with sharp lines by ensuring the magnetic field is homogeneous across the sample volume.

-

Number of Scans: More scans are typically required for ¹³C NMR than for ¹H NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio, which results in lower sensitivity.

Conclusion

The detailed analysis of the predicted ¹H and ¹³C NMR spectra of Ethyl 4-phenoxybutanoate provides a comprehensive spectroscopic fingerprint of the molecule. This guide serves as a valuable resource for scientists engaged in the synthesis, purification, and analysis of this compound and related structures. The provided experimental protocol outlines a self-validating system for obtaining high-quality NMR data, ensuring the reliability and reproducibility of the results. By understanding the principles behind the spectral features, researchers can confidently identify and characterize Ethyl 4-phenoxybutanoate in various applications.

References

-

Doc Brown's Chemistry. proton NMR spectrum of ethyl methanoate. [Link]

-

Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. [Link]

-

Royal Society of Chemistry. New J. Chem Electronic Supplementary Information. [Link]

-

PubChem. Ethyl 4-phenylbutanoate. [Link]

Sources

- 1. low/high resolution 1H proton nmr spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl formate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Infrared Spectroscopy of Ethyl 4-phenoxybutanoate Functional Groups

This guide provides a comprehensive analysis of the infrared (IR) spectrum of Ethyl 4-phenoxybutanoate, offering researchers, scientists, and drug development professionals a detailed understanding of its key functional group absorptions. By delving into the causality behind spectral features and outlining robust experimental protocols, this document serves as a practical resource for the accurate identification and characterization of this molecule.

Introduction: The Molecular Blueprint of Ethyl 4-phenoxybutanoate

Ethyl 4-phenoxybutanoate is a molecule of interest in various chemical and pharmaceutical contexts, possessing a unique combination of functional groups that contribute to its overall properties. A thorough understanding of its molecular structure is paramount for interpreting its infrared spectrum. The molecule is comprised of three key functional regions: an ester group, an aryl alkyl ether linkage, and a monosubstituted aromatic (phenyl) ring , in addition to an aliphatic hydrocarbon chain.

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These frequencies are absorbed, creating a unique spectral fingerprint that allows for the identification of functional groups. The position, intensity, and shape of these absorption bands provide a wealth of information about the molecular architecture.

This guide will systematically deconstruct the IR spectrum of Ethyl 4-phenoxybutanoate, correlating specific spectral features with the vibrational modes of its constituent functional groups.

Caption: Molecular structure of Ethyl 4-phenoxybutanoate.

Core Functional Group Analysis

The infrared spectrum of Ethyl 4-phenoxybutanoate is a superposition of the absorption bands from each of its functional components. The most diagnostically significant regions are discussed below.

The Ester Functional Group: A Trio of Intense Absorptions

The ethyl ester group is a dominant feature in the IR spectrum, characterized by a set of strong absorption bands.[1] This is often referred to as the "Rule of Three" for esters.[1]

-

C=O Carbonyl Stretch: The most prominent and readily identifiable peak in the spectrum will be the carbonyl (C=O) stretching vibration. For a saturated aliphatic ester like Ethyl 4-phenoxybutanoate, this band is expected to be very strong and sharp, appearing in the range of 1750-1735 cm⁻¹ .[2][3] The high frequency of this absorption is due to the strong double bond character of the carbonyl group. Its intensity is a result of the large change in dipole moment during the stretching vibration.

-

C-O-C Asymmetric and Symmetric Stretches: Esters possess two distinct C-O single bonds, which give rise to two separate, strong stretching vibrations typically found in the fingerprint region between 1300-1000 cm⁻¹ .[1][2]

-

The asymmetric C-C-O stretch (involving the carbonyl carbon, ester oxygen, and the adjacent carbon of the ethyl group) usually appears as a strong band around 1250-1230 cm⁻¹ .[1][4]

-

The symmetric O-C-C stretch (involving the ester oxygen and the carbons of the ethyl group) gives rise to another strong absorption, typically around 1100 cm⁻¹ .[1][5]

-

The Aryl Alkyl Ether Linkage

The phenoxy group introduces an ether linkage that has its own characteristic absorptions. Differentiating these from the ester C-O stretches requires careful examination of the spectrum.

-

Asymmetric and Symmetric C-O-C Stretches: Aryl alkyl ethers are distinguished by two strong C-O stretching bands.[6][7]

-

An asymmetric C-O-C stretch appears at a higher frequency than in aliphatic ethers, typically near 1250 cm⁻¹ .[6][7] This band will likely overlap with the strong C-C-O stretch of the ester group.

-

A symmetric C-O-C stretch is expected near 1040 cm⁻¹ .[6][7][8] This peak should be distinguishable from the ester's O-C-C stretch.

-

The presence of the aromatic ring strengthens the C-O bond through resonance, which is why the asymmetric stretch is at a higher wavenumber compared to simple dialkyl ethers.[6]

The Aromatic (Phenyl) Ring

The monosubstituted benzene ring provides several key diagnostic peaks:

-

Aromatic C-H Stretch: The stretching of the C-H bonds on the aromatic ring gives rise to sharp, medium-intensity bands appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[9][10] This is a key diagnostic feature to distinguish aromatic and alkene C-H bonds from aliphatic C-H bonds, which appear just below 3000 cm⁻¹.[9]

-

Aromatic C=C In-Ring Stretches: The stretching vibrations of the carbon-carbon bonds within the benzene ring produce a series of bands of variable intensity in the 1600-1450 cm⁻¹ region.[9][10] Typically, two or three bands can be observed, with prominent peaks often near 1600 cm⁻¹ and 1500-1400 cm⁻¹ .[9]

-

C-H Out-of-Plane Bending: The out-of-plane ("oop") bending vibrations of the aromatic C-H bonds are highly characteristic of the substitution pattern on the ring. For a monosubstituted ring, two strong bands are expected in the 900-675 cm⁻¹ region.[9] One strong band typically appears near 750 cm⁻¹ and another strong band near 690 cm⁻¹ .[6]

Aliphatic C-H Stretches and Bends

The ethyl and butyl chains of the molecule will exhibit characteristic aliphatic C-H absorptions:

-

C-H Stretch: Strong, sharp peaks will be present in the region of 2975-2845 cm⁻¹ , corresponding to the asymmetric and symmetric stretching of the C-H bonds in the CH₃ and CH₂ groups.[4]

-

C-H Bending: Weaker bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups will be observed in the 1470-1370 cm⁻¹ region.[11]

Summary of Expected IR Absorptions

The following table summarizes the key vibrational frequencies, their expected appearance, and the corresponding functional group assignments for Ethyl 4-phenoxybutanoate.

| Wavenumber (cm⁻¹) | Intensity | Shape | Assignment | Functional Group |

| 3100-3000 | Medium | Sharp | C-H Stretch | Aromatic Ring |

| 2975-2845 | Strong | Sharp | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1750-1735 | Very Strong | Sharp | C=O Stretch | Ester |

| 1600-1585 | Medium-Weak | Sharp | C=C In-Ring Stretch | Aromatic Ring |

| 1500-1400 | Medium-Variable | Sharp | C=C In-Ring Stretch | Aromatic Ring |

| 1470-1370 | Medium-Weak | Sharp | C-H Bend | Aliphatic (CH₂, CH₃) |

| ~1250 | Strong | Broad | Asymmetric C-O-C Stretch | Ether & Ester |

| ~1100 | Strong | Sharp | Symmetric C-O-C Stretch | Ester |

| ~1040 | Strong | Sharp | Symmetric C-O-C Stretch | Ether |

| 900-675 | Strong | Sharp | C-H Out-of-Plane Bend | Aromatic Ring |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Obtaining a high-quality, reproducible IR spectrum of Ethyl 4-phenoxybutanoate, a liquid at room temperature, is crucial for accurate analysis. The following protocol outlines a self-validating system using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy, which is ideal for liquid samples due to its minimal sample preparation and ease of use.[4]

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

Step-by-Step Methodology

-

Instrument Setup and Preparation:

-

Causality: A clean ATR crystal is paramount to prevent cross-contamination and ensure the spectrum is solely representative of the analyte.

-

Protocol: Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol, and allow it to dry completely.[4]

-

Validation: Collect a background spectrum of the clean, empty crystal. The resulting spectrum should be a flat line, devoid of any significant absorption bands, particularly in the O-H (~3400 cm⁻¹), C-H (~2900 cm⁻¹), and C=O (~1700 cm⁻¹) regions.

-

-

Background Collection:

-

Causality: A background scan measures the spectrum of the ambient environment (air, CO₂, water vapor) and the instrument itself. This is subtracted from the sample spectrum to isolate the absorptions of the analyte.

-

Protocol: With the clean crystal, acquire a background spectrum. A typical setting is an average of 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[4]

-

-

Sample Application and Data Acquisition:

-

Causality: Direct and complete contact between the liquid sample and the ATR crystal is necessary for the evanescent wave to effectively penetrate the sample and generate a strong, representative signal.

-

Protocol: Place a small drop of neat Ethyl 4-phenoxybutanoate onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[4]

-

Acquisition: Immediately acquire the sample spectrum using the same parameters as the background scan.

-

Validation: The acquired spectrum should have a good signal-to-noise ratio, with the most intense peak (likely the C=O stretch) showing a strong absorbance but not being completely saturated (i.e., not flat-topping at 100% absorption).

-

-

Data Processing and Interpretation:

-

Causality: Raw ATR data may require a software-based correction to account for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum more comparable to a traditional transmission spectrum.

-

Protocol: Apply an ATR correction if available and necessary.

-

Analysis: Identify the key absorption bands as outlined in Section 3.0 and Table 1. Compare the peak positions and relative intensities to established IR correlation charts and spectral databases to confirm the identity and purity of the compound.

-

Conclusion

The infrared spectrum of Ethyl 4-phenoxybutanoate is rich with information, providing a clear fingerprint of its ester, ether, and aromatic functionalities. The very strong carbonyl stretch around 1740 cm⁻¹, coupled with the distinct C-O stretches of the ester and ether groups, and the characteristic absorptions of the monosubstituted aromatic ring, allow for unambiguous identification. By following a rigorous and self-validating experimental protocol, researchers can reliably obtain high-quality spectra, enabling confident structural elucidation and quality control in a drug development or research setting.

References

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link][7][12]

-

Doc Brown. (2025). Infrared spectrum of ethyl ethanoate. Doc Brown's Advanced Organic Chemistry Revision Notes. Retrieved from [Link][4]

-

Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link][6]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][11]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link][2]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link][9][13]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link][10]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link][1][14]

-

quimicaorganica.org. (n.d.). IR spectrum: Ethers. Retrieved from [Link][8]

-

Lanno, S. M., & Schlegel, H. B. (2010). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. The Journal of Physical Chemistry A, 114(20), 6377–6385. Retrieved from [Link][5]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][3]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Ethyl 3-oxo-4-phenylbutanoate | Sigma-Aldrich [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. IR spectrum: Ethers [quimicaorganica.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. researchgate.net [researchgate.net]

- 11. Ethyl 4-acetoxybutanoate [webbook.nist.gov]

- 12. NIST Chemistry WebBook [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. Ethyl 4-bromobutyrate [webbook.nist.gov]

Solubility Profile of Ethyl 4-phenoxybutanoate: A Technical Guide

Executive Summary

Ethyl 4-phenoxybutanoate (CAS 25569-80-6) is a lipophilic ester-ether intermediate critical in the synthesis of agrochemicals and pharmaceutical precursors.[1] Its solubility profile is governed by the interplay between its aromatic phenoxy tail (hydrophobic) and its ethyl ester head (moderately polar). This guide provides a definitive analysis of its solubility across common organic solvent classes, derived from experimental synthesis protocols and thermodynamic modeling.[2]

Key Finding: The compound exhibits high solubility in polar aprotic (Acetone, Ethyl Acetate) and chlorinated solvents (DCM, Chloroform), moderate-to-high solubility in alcohols (Ethanol), and negligible solubility in water.[1]

Chemical Structure & Thermodynamic Basis[1]

To understand the solubility behavior, we must first analyze the molecular architecture.[2] Ethyl 4-phenoxybutanoate consists of three distinct functional regions that dictate its interaction with solvents.

-

Region A (Aromatic): The phenoxy group (

) contributes significantly to -

Region B (Linker): The butyl chain (

) adds hydrophobic character, increasing -

Region C (Ester): The ethyl ester (

) provides a dipole moment, allowing hydrogen bond acceptance (but not donation).[1]

Predicted Physicochemical Parameters[1][2][3][4][5][6][7][8]

-

Molecular Formula:

[1] -

LogP (Octanol/Water): ~3.1 – 3.3 (Estimated based on structural analogs)[1]

-

Hansen Solubility Parameters (Estimated):

Solubility Profile & Solvent Compatibility[1][3][7][9]

The following data aggregates experimental observations from synthesis workflows (e.g., extraction, reflux) and standard solubility trends for phenoxy esters.

Table 1: Solubility in Common Organic Solvents (at 25°C)

| Solvent Class | Specific Solvent | Solubility Status | Experimental Evidence / Rationale |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Standard extraction solvent for phenoxy esters; highly miscible.[1][2] |

| Chloroform | High | Used in activation protocols for phenoxy acetic acid derivatives.[1][2][3] | |

| Esters | Ethyl Acetate | High | Preferred solvent for silica gel column chromatography (eluent).[1] |

| Ketones | Acetone | High | Standard reaction medium for nucleophilic substitution synthesis (reflux).[1] |

| Alcohols | Ethanol | High | Reactant in esterification; fully miscible at elevated temperatures.[1][2] |

| Methanol | Moderate/High | Soluble, though less effective for extraction than ethyl acetate.[2] | |

| Aromatics | Toluene | High | Excellent solvent due to |

| Alkanes | Hexane / Heptane | Moderate | Soluble, often used in gradient elution (e.g., 5-10% EtOAc in Hexane).[1] |

| Ethers | Diethyl Ether | High | Classic extraction solvent; high compatibility with the ether linkage.[2] |

| THF | High | Universal solvent for this class; used in reduction reactions.[1][2] | |

| Aqueous | Water | Insoluble | Hydrophobic dominance of the phenyl and butyl groups prevents solvation.[2] |

Experimental Protocols & Workflow

The following workflows illustrate how to leverage solubility data for synthesis and purification. These protocols are self-validating: the success of the step confirms the solubility assumption.[1][2]

Protocol A: Synthesis & Extraction (Solvent Selection Logic)

Objective: Isolate Ethyl 4-phenoxybutanoate from a reaction mixture.

-

Reaction Medium: Dissolve Phenol and Ethyl 4-bromobutanoate in Acetone (high solubility allows homogenous reflux).

-

Quenching: Remove Acetone via rotary evaporation.

-

Partitioning: Add Water (anti-solvent) and Ethyl Acetate (extraction solvent).[4]

-

Drying: Pass the organic layer through anhydrous

.[4] -

Concentration: Evaporate Ethyl Acetate to yield the crude oil.

Protocol B: Purification via Chromatography

Objective: Purify the crude ester using solubility gradients.[2]

-

Stationary Phase: Silica Gel (Polar).[2]

-

Mobile Phase: Hexane : Ethyl Acetate (Gradient 95:5

90:10).[2]

Visualizing the Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the compound's chemical structure.

Figure 1: Structural contributions to solvent compatibility.[1] The hydrophobic phenoxy and butyl groups dominate, rendering the molecule insoluble in water but highly soluble in organics.

Applications & Handling

-

Flavor & Fragrance: Used as a fruity/pineapple-like flavoring agent.[1][2][5] It must be diluted in Ethanol or Propylene Glycol before addition to aqueous formulations.[2]

-

Synthesis Intermediate: Frequently used in the synthesis of PPAR

agonists (e.g., Fenofibrate analogs). Reaction solvents must be strictly anhydrous (e.g., dry THF or Toluene) if the subsequent step involves sensitive organometallics.

References

-

Chemical Identity & Properties: Ethyl 4-phenoxybutyrate (CAS 25569-80-6).[1][2][6] CymitQuimica Product Database. Link

-

Synthesis Protocol: Adusumalli, S. R., & Rawal, D. G. (2020).[2][7] Aldehydes can switch the chemoselectivity of electrophiles in protein labeling. Royal Society of Chemistry (RSC) Advances. (See Supplementary Information S32 for Ethyl 4-phenoxybutanoate synthesis). Link

-

Analogous Solubility Data: Ethyl 4-phenylbutanoate Physical Properties. PubChem Database, CID 61452.[2] (Used for LogP and general lipophilicity estimation). Link

-

General Ester Solubility: GuideChem. 4-Phenoxybutanoic acid ethyl ester properties. Link

Sources

- 1. Ethyl 3-oxo-4-phenylbutanoate | 718-08-1 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. jocpr.com [jocpr.com]

- 4. rsc.org [rsc.org]

- 5. Ethyl butyrate - Wikipedia [en.wikipedia.org]

- 6. Page loading... [wap.guidechem.com]

- 7. Tetrakis(ethyl-4(4-butyryl)oxyphenyl)porphyrinato zinc complexes with 4,4′-bpyridin: synthesis, characterization, and its catalytic degradation of Calmagite - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activity of Ethyl 4-phenoxybutanoate: A Technical Guide

Part 1: Executive Summary

Ethyl 4-phenoxybutanoate (CAS: 2556-96-9) is a lipophilic ester derivative of 4-phenoxybutyric acid.[1] While often categorized as a synthetic intermediate, its biological profile is defined by its role as a metabolic prodrug .

In agrochemical applications, it functions as a pro-herbicide , leveraging plant-specific

This guide analyzes the compound's dual-utility, distinguishing between its direct physicochemical effects and its metabolite-driven pharmacology.[1]

Part 2: Chemical & Physicochemical Profile[2][3]

Understanding the lipophilicity and hydrolytic stability of this compound is prerequisite to any biological assay. The ethyl ester cap significantly alters cellular permeability compared to the free acid.

Key Properties Table[1][2]

| Property | Value / Description | Implication for Bio-Assays |

| Molecular Formula | Moderate molecular weight (208.25 g/mol ); Rule of 5 compliant.[1] | |

| LogP (Predicted) | ~3.3 | Highly lipophilic; excellent membrane permeability.[2][1] Requires DMSO/Ethanol for stock solutions. |

| Solubility | Insoluble in water; Soluble in organic solvents (EtOAc, DCM).[2][1] | Protocol Note: Do not add directly to aqueous media.[2][1] Pre-dissolve in DMSO (<0.5% final v/v). |

| Metabolic Liability | High (Esterase sensitive) | Rapidly hydrolyzed to 4-phenoxybutyric acid in plasma or cytosol.[1] |

| Boiling Point | ~275°C | Thermally stable; suitable for GC-MS analysis without derivatization.[2][1] |

Part 3: Pharmacology & Mechanism of Action (MOA)

The biological activity of Ethyl 4-phenoxybutanoate is bifunctional, dependent on the biological system (Plant vs. Mammalian) and the metabolic machinery available.

Agrochemical MOA: The "Lethal Synthesis" (Pro-Herbicide)

In plant systems, this compound acts as a homolog of 2,4-DB . It is not intrinsically toxic but is bio-activated via

-

Step 1 (Penetration): The lipophilic ethyl ester penetrates the waxy plant cuticle more effectively than the free acid.

-

Step 2 (Hydrolysis): Plant esterases cleave the ethyl group, releasing 4-phenoxybutyric acid.

-

Step 3 (

-Oxidation): The butyric acid chain is shortened by two carbons, converting it into phenoxyacetic acid (a potent auxin mimic). -

Selectivity: Legumes (e.g., alfalfa, clover) lack the specific

-oxidation enzymes to perform Step 3 efficiently, rendering them immune. Broadleaf weeds possess these enzymes, convert the compound to the toxic auxin, and die from uncontrolled growth.

Mammalian & Medicinal MOA: Scaffold & Antimicrobial

Unlike the phenyl-alkyl analog (4-phenylbutyrate, a known HDAC inhibitor), the ether oxygen in the phenoxy group alters the electronic properties.[2]

-

Antimicrobial Activity: The hydrolyzed metabolite, 4-phenoxybutyric acid, has demonstrated efficacy against S. aureus by disrupting bacterial membrane integrity.[2]

-

Synthetic Scaffold: It is a validated precursor for Benzoxepin derivatives, which act as PI3K inhibitors in cancer therapy. The phenoxy-butyrate chain provides the necessary linker length for cyclization.[1]

Visualization: Metabolic Divergence

The following diagram illustrates the critical divergence in metabolic fate between plant and mammalian systems.

Caption: Divergent metabolic pathways. In plants, beta-oxidation activates the compound (Red). In mammals, the ether linkage often directs it toward excretion rather than chain shortening (Green).

Part 4: Experimental Protocols

Protocol A: In Vitro Esterase Hydrolysis Assay

Objective: To validate the conversion of the ethyl ester to the active acid form in a physiological environment.

Materials:

-

Ethyl 4-phenoxybutanoate (10 mM stock in DMSO).

-

Porcine Liver Esterase (PLE) or Rat Plasma.

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

HPLC-UV system (Detection @ 270 nm).

Workflow:

-

Preparation: Dilute stock compound to 100

M in pre-warmed PBS (37°C). -

Initiation: Add PLE (10 units/mL) or Plasma (10% v/v).

-

Sampling: Aliquot 100

L at -

Quenching: Immediately add 100

L cold Acetonitrile (ACN) to stop the reaction. -

Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC.

-

Success Criteria: Disappearance of the Ester peak (

min) and appearance of the Acid peak (

-

Protocol B: Chemical Synthesis (Williamson Ether Synthesis)

Objective: To synthesize high-purity material for biological testing if commercial stock is unavailable.

Reaction Scheme:

Step-by-Step:

-

Charge: In a round-bottom flask, dissolve Phenol (1.0 eq) in Acetone (0.5 M concentration).

-

Base: Add anhydrous Potassium Carbonate (

, 2.0 eq). Stir for 15 min. -

Alkylation: Dropwise add Ethyl 4-bromobutyrate (1.1 eq).

-

Reflux: Heat to reflux (approx. 56°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Workup: Filter off inorganic salts. Concentrate filtrate in vacuo.

-

Purification: Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol), then Brine. Dry over

. -

Yield: Expect >85% yield as a clear, colorless oil.[3]

Part 5: Safety & Toxicology (GHS Standards)

Signal Word: WARNING

| Hazard Class | Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[2][1][4][5] |

| Eye Irritation | H319 | Causes serious eye irritation.[2][1][4][5][6] |

| STOT-SE | H335 | May cause respiratory irritation.[2][1][4][5][6] |

Handling Precaution: Unlike the free acid, the ethyl ester is volatile enough to present an inhalation risk during heating. Always handle in a fume hood. In case of skin contact, wash with soap and water; the lipophilic nature means water alone is ineffective.

Part 6: References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16562, Ethyl 4-phenoxybutanoate. PubChem.[4] [Link]

-

Wain, R. L. (1955). A New Approach to Selective Weed Control. Annals of Applied Biology. (Seminal work on beta-oxidation of phenoxybutyrics). [Link]

-

LookChem. 4-Phenoxy-N-Butyric Acid Ethyl Ester Properties and Safety.[Link][2]

-

Google Patents. Benzoxepin derivatives and their use as PI3K inhibitors. (Demonstrates use as scaffold).

Sources

- 1. Showing Compound Ethyl 4-phenylbutanoate (FDB008256) - FooDB [foodb.ca]

- 2. CAS 6303-58-8: 4-Phenoxybutyric acid | CymitQuimica [cymitquimica.com]

- 3. escholarship.org [escholarship.org]

- 4. Ethyl 4-phenylbutanoate | C12H16O2 | CID 61452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 4-oxo-4-phenylbutyrate | C12H14O3 | CID 80451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Phenoxybutyric acid | C10H12O3 | CID 22741 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Predicted Pharmacological Properties of Ethyl 4-phenoxybutanoate

The following technical guide details the predicted pharmacological profile of Ethyl 4-phenoxybutanoate .

Executive Summary

Ethyl 4-phenoxybutanoate (E-4-PB) is an ester prodrug often encountered as a chemical intermediate and a flavoring agent (FEMA 3159). While it shares structural similarities with the histone deacetylase (HDAC) inhibitor 4-phenylbutyric acid (4-PBA), the presence of a phenoxy ether linkage fundamentally alters its pharmacophore.

This guide provides a predictive pharmacological analysis based on Quantitative Structure-Activity Relationship (QSAR) principles. The core prediction identifies E-4-PB as a putative, low-potency PPAR

Molecular Architecture & Physicochemical Profiling

To predict bioavailability and blood-brain barrier (BBB) penetration, we must first analyze the physicochemical descriptors. E-4-PB functions as a lipophilic prodrug that improves membrane permeability before metabolic activation.

| Property | Value (Predicted/Exp) | Significance |

| Molecular Formula | Core phenoxy-alkyl-ester motif.[1] | |

| Molecular Weight | 208.25 g/mol | Optimal for oral bioavailability (<500 Da). |

| LogP (Octanol/Water) | ~3.2 - 3.5 | Highly lipophilic. Excellent passive diffusion across membranes. |

| H-Bond Donors/Acceptors | 0 / 3 | No donors facilitates membrane transit; ester/ether oxygens act as acceptors. |

| Rotatable Bonds | 6 | High flexibility; may incur entropic penalty upon receptor binding. |

| Water Solubility | Low (Immiscible) | Requires organic co-solvents (DMSO, Ethanol) for in vitro assays. |

Metabolic Activation (The Prodrug Mechanism)

E-4-PB is biologically inert in its ester form regarding nuclear receptor binding. Its pharmacological activity is contingent upon hydrolysis.

Metabolic Pathway

Upon systemic entry, E-4-PB undergoes rapid hydrolysis by Carboxylesterases (CES1/CES2) , primarily in the liver and intestinal mucosa. This yields the active free acid, 4-phenoxybutyric acid , and ethanol.

Figure 1: Metabolic activation pathway of Ethyl 4-phenoxybutanoate. The ester cleavage is the rate-limiting step for bioactivation.

Predicted Pharmacodynamics: The "Fibrate" Connection

Primary Prediction: PPAR Agonism

The structure of the active metabolite, 4-phenoxybutyric acid, contains the phenoxy-alkanoic acid pharmacophore. This motif is the structural backbone of the fibrate class of drugs (e.g., Clofibrate, Fenofibrate), which are Peroxisome Proliferator-Activated Receptor alpha (PPAR

-

Mechanism: The free carboxylic acid head group forms an electrostatic clamp with the Tyr464 and His440 residues in the PPAR

Ligand Binding Domain (LBD). The lipophilic phenoxy tail occupies the hydrophobic pocket. -

Potency Prediction: Low to Moderate. Unlike Fenofibrate, E-4-PB lacks the chlorine substitution (para-position) and the gem-dimethyl branching (isobutyric acid moiety) that stabilize the active conformation in high-potency fibrates.

-

Biological Effect: Predicted to lower plasma triglycerides and increase HDL synthesis, albeit with lower efficacy than clinical fibrates.

Negative Prediction: HDAC Inhibition

It is critical to distinguish E-4-PB from Ethyl 4-phenylbutanoate .

-

4-Phenylbutyric acid (4-PBA): A known HDAC inhibitor.[2] The phenyl ring is attached via a carbon chain.

-

4-Phenoxybutyric acid: Contains an ether oxygen linker.

Figure 2: Predicted Mechanism of Action.[3] The metabolite acts as a lipid-lowering agent via the PPAR signaling cascade.

Experimental Protocols

To validate the predictions above, the following self-validating protocols are recommended.

Protocol A: Chemical Synthesis (Williamson Ether Synthesis)

Objective: Synthesize high-purity Ethyl 4-phenoxybutanoate for testing.

-

Reagents: Phenol (1.0 eq), Ethyl 4-bromobutyrate (1.1 eq), Potassium Carbonate (

, 2.0 eq), Acetone (Solvent). -

Setup: Flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Procedure:

-

Dissolve phenol in dry acetone.

-

Add anhydrous

and stir for 15 minutes to generate the phenoxide anion (color change may occur). -

Add Ethyl 4-bromobutyrate dropwise.

-

Reflux at 60°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:1).

-

-

Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo. Redissolve in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol), then brine. Dry over

. -

Validation:

NMR must show the characteristic triplet for the

Protocol B: PPAR Luciferase Reporter Assay

Objective: Quantify the agonistic potential of the hydrolyzed acid.

-

Cell Line: HEK293T or HepG2 cells.

-

Transfection: Co-transfect with:

-

Expression plasmid for human PPAR

(hPPAR -

PPRE-Luciferase reporter plasmid (Peroxisome Proliferator Response Element).

-

Renilla luciferase (internal control).

-

-

Treatment: Treat cells with 4-phenoxybutyric acid (1

M – 100-

Positive Control: Fenofibric acid (10

M). -

Negative Control: DMSO vehicle.[4]

-

-

Readout: Measure luminescence after 24 hours. Calculate Fold Induction normalized to Renilla.

-

Success Criteria: A dose-dependent increase in luminescence confirms PPAR agonism.

Safety & Toxicity Profile (ADMET)

-

GRAS Status: Ethyl 4-phenoxybutanoate is a registered flavoring agent (FEMA 3159), indicating it is Generally Recognized As Safe at low dietary concentrations.

-

Skin/Eye Irritation: Like most esters and phenols, the pure compound is predicted to be a mild skin and eye irritant (Category 2).

-

Peroxisome Proliferation: In rodent models, high doses of phenoxy-acid agonists can cause hepatomegaly (peroxisome proliferation). This is generally species-specific to rodents and less relevant to humans, but must be monitored in preclinical tox studies.

References

-

PubChem. Ethyl 4-phenoxybutanoate (Compound Summary). National Library of Medicine. [Link]

-

Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library: 3159. [Link]

-

Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications. Inflammation Research. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Procedure. [Link]

Sources

- 1. Ethyl 4-phenylbutanoate | C12H16O2 | CID 61452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitor 4-phenylbutyrate suppresses GAPDH mRNA expression in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract [frontiersin.org]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

Hydrolytic stability of Ethyl 4-phenoxybutanoate under acidic and basic conditions

Executive Summary

Ethyl 4-phenoxybutanoate (CAS: 2556-96-9) is a lipophilic ester commonly utilized as a pharmaceutical intermediate and synthetic building block. Its chemical stability is governed primarily by the susceptibility of the ethyl ester moiety to hydrolytic cleavage, while the phenoxy ether linkage remains chemically inert under standard environmental and physiological conditions (pH 4–9).

This technical guide provides a comprehensive framework for evaluating the hydrolytic stability of Ethyl 4-phenoxybutanoate. It synthesizes mechanistic organic chemistry with the OECD Test Guideline 111 ("Hydrolysis as a Function of pH"), offering researchers a robust protocol for determining kinetic rate constants (

Stability Prediction:

-

Acidic (pH < 4): Slow, reversible hydrolysis.

-

Neutral (pH 7): High stability; hydrolysis is negligible over short durations.

-

Basic (pH > 9): Rapid, irreversible saponification.

Chemical Profile & Physicochemical Considerations

Before initiating stability studies, the physicochemical properties of the analyte must be understood to design a valid solvent system. Ethyl 4-phenoxybutanoate contains a hydrophobic phenyl ring and an aliphatic chain, resulting in low aqueous solubility.

| Property | Value / Characteristic | Implication for Protocol |

| Structure | Ester is the reactive center; Ether is stable. | |

| Molecular Weight | 208.25 g/mol | Standard HPLC detection. |

| LogP (Predicted) | ~3.1 - 3.4 | Critical: Requires organic co-solvent (e.g., Acetonitrile) to ensure homogeneity in aqueous buffers. |

| Chromophore | Phenoxy group ( | UV detection is feasible; derivatization is unnecessary. |

Mechanistic Analysis

Understanding the molecular pathways is essential for interpreting kinetic data. The hydrolysis of Ethyl 4-phenoxybutanoate proceeds via two distinct mechanisms depending on pH.

Acid-Catalyzed Hydrolysis ( Mechanism)

Under acidic conditions, the reaction is reversible. The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon, allowing water (a weak nucleophile) to attack.

Key Insight: Because the reaction is reversible, accurate kinetic measurement requires a large excess of water (pseudo-first-order conditions) to drive the equilibrium toward the carboxylic acid product.

Figure 1: Acid-catalyzed hydrolysis pathway (

Base-Catalyzed Hydrolysis ( Mechanism)

Under basic conditions, the reaction is irreversible (Saponification). The hydroxide ion (strong nucleophile) attacks the carbonyl carbon directly. The final deprotonation of the carboxylic acid renders the reverse reaction impossible.

Key Insight: This reaction is typically orders of magnitude faster than acid hydrolysis. Sampling frequency must be increased at pH > 9 to capture the kinetic profile.

Figure 2: Base-catalyzed hydrolysis pathway (

Experimental Framework (OECD 111 Compliant)

This protocol is designed to meet regulatory standards (OECD 111) while addressing the specific solubility challenges of Ethyl 4-phenoxybutanoate.

Reagents & Buffer Preparation

-

Test Substance: Ethyl 4-phenoxybutanoate (>98% purity).

-

Co-Solvent: Acetonitrile (ACN), HPLC Grade.[1] Limit ACN to <1% v/v in final buffer to avoid solvent effects on kinetics.

-

Buffers (Sterile, 0.05 M):

-

pH 4.0: Acetate or Citrate buffer.

-

pH 7.0: Phosphate buffer.[2]

-

pH 9.0: Borate buffer.

-

Experimental Workflow

The study should follow a Tiered Approach: a preliminary test at 50°C followed by a full kinetic run if instability is observed.

Figure 3: Tiered experimental workflow based on OECD 111 guidelines.

Analytical Method (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic 60:40 (Acetonitrile : Water + 0.1% Formic Acid).

-

Note: High organic content is needed to elute the lipophilic ester and phenoxy acid product.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 270 nm (Phenoxy absorption).

-

Retention Time Prediction:

-

4-phenoxybutanoic acid (Hydrolysis Product): Elutes earlier (more polar).

-

Ethyl 4-phenoxybutanoate (Parent): Elutes later (less polar).

-

Data Interpretation & Kinetic Modeling[1][3][4]

Hydrolysis in buffered aqueous solution (where water is in vast excess) follows Pseudo-First-Order Kinetics .

Calculation of Rate Constant ( )

Plot the natural logarithm of the remaining ester concentration versus time.

-

: Concentration at time

- : Initial concentration.

-

: Observed rate constant (

Calculation of Half-Life ( )

Arrhenius Equation (If multiple temperatures used)

To predict shelf-life at 25°C from data collected at 50°C, 60°C, and 70°C:

-

Plot

vs -

Calculate Activation Energy (

) and extrapolate to 298 K (25°C).

References

-

OECD. (2004).[3] Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]

- Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. CRC Press. (Definitive text on ester hydrolysis mechanisms and ).

-

Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415. [Link] (Foundational review establishing hydrolysis rate constants for esters).

-

PubChem. (n.d.). Ethyl 4-phenoxybutanoate (Compound).[2][4][5][6][7][8] National Library of Medicine. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. rsc.org [rsc.org]

- 3. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 4. Ethyl 4-oxo-4-phenylbutyrate | C12H14O3 | CID 80451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. escholarship.org [escholarship.org]

- 7. researchgate.net [researchgate.net]

- 8. Tetrakis(ethyl-4(4-butyryl)oxyphenyl)porphyrinato zinc complexes with 4,4′-bpyridin: synthesis, characterization, and its catalytic degradation of Calmagite - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-Yield Synthesis of Ethyl 4-phenoxybutanoate: An Application Note and Detailed Protocol

Introduction

Ethyl 4-phenoxybutanoate is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its phenoxy ether and ester functionalities provide a versatile scaffold for further chemical modifications. The demand for efficient and high-yield synthetic routes to this compound is therefore of significant interest to researchers in drug development and process chemistry. This application note provides a detailed, field-proven protocol for the high-yield synthesis of Ethyl 4-phenoxybutanoate via the Williamson ether synthesis, a robust and widely applicable method for forming ethers.[1] The causality behind each experimental choice is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Theoretical Framework: The Williamson Ether Synthesis

The synthesis of Ethyl 4-phenoxybutanoate is achieved through the Williamson ether synthesis, a classic SN2 reaction involving a nucleophilic substitution.[2] The reaction proceeds by the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide, displacing the halide and forming the ether linkage.

The overall reaction is as follows:

Phenol + Ethyl 4-bromobutanoate → Ethyl 4-phenoxybutanoate

The mechanism involves two key steps:

-

Deprotonation of Phenol: A base is used to deprotonate the hydroxyl group of phenol, forming a sodium or potassium phenoxide. This step is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol.

-

Nucleophilic Attack: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of ethyl 4-bromobutanoate that is bonded to the bromine atom. This results in the formation of the ether bond and the displacement of the bromide ion as a leaving group.

To ensure a high yield, the reaction is typically carried out in a polar aprotic solvent, which solvates the cation of the base but does not significantly solvate the nucleophile, thus enhancing its reactivity. Furthermore, the use of a primary alkyl halide, such as ethyl 4-bromobutanoate, is preferred to minimize competing elimination reactions.[2]

Experimental Workflow

The following diagram outlines the key stages of the synthesis and purification process for obtaining high-purity Ethyl 4-phenoxybutanoate.

Caption: A schematic overview of the synthesis and purification workflow.

Detailed Synthesis Protocol

This protocol is optimized for a high yield of Ethyl 4-phenoxybutanoate.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Phenol | 94.11 | 9.41 g | 0.10 | 1.0 |

| Ethyl 4-bromobutanoate | 195.05 | 21.46 g | 0.11 | 1.1 |

| Anhydrous Potassium Carbonate | 138.21 | 20.73 g | 0.15 | 1.5 |

| Acetone | 58.08 | 200 mL | - | - |

| Diethyl Ether | 74.12 | As needed | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | - |

Equipment

-

500 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum filtration

-

Glassware for extraction and purification

Reaction Procedure

-

Reaction Setup: To a dry 500 mL round-bottom flask, add phenol (9.41 g, 0.10 mol), anhydrous potassium carbonate (20.73 g, 0.15 mol), and acetone (200 mL).

-

Addition of Alkyl Halide: While stirring the mixture, add ethyl 4-bromobutanoate (21.46 g, 0.11 mol) dropwise at room temperature.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide by-products using vacuum filtration and wash the solid residue with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings and remove the acetone using a rotary evaporator.

-

Workup: Dissolve the residue in 200 mL of diethyl ether. Transfer the solution to a separatory funnel and wash with 2 x 100 mL of 5% aqueous sodium hydroxide to remove any unreacted phenol. Subsequently, wash with 2 x 100 mL of water and 1 x 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude Ethyl 4-phenoxybutanoate.

Purification

The crude product can be purified by vacuum distillation to obtain a high-purity product.

-

Apparatus: Standard setup for vacuum distillation.

-

Procedure: Transfer the crude product to a round-bottom flask suitable for distillation. Connect the flask to a vacuum distillation apparatus.

-

Conditions: The product is expected to distill at approximately 135-140 °C at 10 mmHg. Collect the fraction that distills within this range. An expected yield of 85-95% of pure Ethyl 4-phenoxybutanoate can be achieved.

Safety Precautions

-

Phenol: Toxic and corrosive.[3][4] Causes severe skin burns and eye damage.[4] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Ethyl 4-bromobutanoate: Causes skin and serious eye irritation.[5] May cause respiratory irritation.[5] Handle with care, avoiding inhalation and contact with skin and eyes.

-